N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(m-tolyloxy)acetamide
Description
This compound features a benzo[c][1,2,5]thiadiazole 1,1-dioxide core, characterized by a sulfone group (dioxido), with a fluorine atom at position 6 and a methyl group at position 2. The structure includes an ethyl linker connecting the heterocycle to an acetamide moiety substituted with a meta-tolyloxy group (3-methylphenoxy).
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-13-4-3-5-15(10-13)26-12-18(23)20-8-9-22-17-11-14(19)6-7-16(17)21(2)27(22,24)25/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOAHBGNJQHRAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation of this compound typically involves multi-step organic synthesis. A common synthetic route may start with the functionalization of benzothiadiazole through halogenation, followed by nucleophilic substitution reactions to introduce the fluoro and methyl groups. Subsequent steps involve coupling reactions to append the ethyl linker and m-tolyloxyacetamide. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to maximize yield and purity.
Industrial Production Methods: In an industrial context, the synthesis might be scaled up using continuous flow chemistry to optimize efficiency and safety. Catalysts like palladium or copper-based complexes are often employed to facilitate key steps, ensuring high conversion rates and reducing the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: It can undergo selective oxidation at the methyl group, forming corresponding alcohols or carboxylic acids. Reduction reactions typically target the benzothiadiazole ring to form dihydro derivatives.
Substitution Reactions: Due to the presence of the fluoro and methyl groups, electrophilic aromatic substitution reactions can be used to introduce further functional groups.
Hydrolysis: The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions, forming corresponding acids and amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used under controlled conditions.
Reduction: Hydrogenation with palladium on carbon or sodium borohydride can be employed.
Substitution: Reagents such as bromine or nitric acid under electrophilic aromatic substitution conditions.
Major Products Formed:
Oxidation: Carboxylic acids and alcohols.
Reduction: Dihydrobenzothiadiazole derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing more complex molecules, serving as an intermediate in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: Studies have explored its potential as a fluorescent probe for detecting biological analytes due to its unique spectral properties.
Medicine: Preliminary research suggests it may have bioactive properties, making it a candidate for drug development, especially in targeting specific biochemical pathways.
Industry: In industrial chemistry, it finds use in the development of high-performance materials, such as polymers with enhanced properties.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, often involving binding to specific receptors or enzymes. Its benzothiadiazole core allows it to interact with various biological targets, modulating their activity. The presence of the fluoro and methyl groups can enhance its binding affinity and specificity, influencing biochemical pathways such as signal transduction or enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs from recent literature, focusing on structural features, synthetic pathways, and biological activities.
Structural and Functional Group Analysis
Table 1: Structural and Functional Comparisons
Notes:
- Sulfone Group: The target compound and analogs share a sulfone group, which is absent in and compounds.
- Fluorine and Methyl Groups: The 6-fluoro and 3-methyl groups in the target compound may mimic electronic effects seen in fluorinated anti-cancer agents (e.g., 5-fluorouracil) and enhance lipophilicity for membrane penetration.
- Acetamide Substituents: The m-tolyloxy group in the target compound differs from thiadiazolylthio () and methoxyphenyl () substituents.
Biological Activity
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(m-tolyloxy)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 349.4 g/mol. Its structure incorporates a thiadiazole moiety, which is known for contributing to various pharmacological effects. The presence of a fluorinated benzo[c][1,2,5]thiadiazole core enhances its biological profile by potentially increasing lipophilicity and modifying interaction with biological targets.
Research indicates that compounds containing thiadiazole derivatives often exhibit anti-inflammatory , antimicrobial , and anticancer activities. The mechanism by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in inflammatory pathways, such as mitogen-activated protein kinases (MAPKs) .
- Modulation of Cytokine Production : By affecting the signaling pathways associated with pro-inflammatory cytokines (e.g., TNF-alpha and IL-1beta), this compound may help in managing conditions characterized by excessive inflammation .
Biological Activity Data
A summary of the biological activities reported for this compound and related derivatives is presented in Table 1 below.
Case Study 1: Inhibition of p38 MAPK
A study focused on the synthesis and evaluation of thiadiazole derivatives demonstrated that certain compounds effectively inhibited p38 MAPK activity. This inhibition correlated with a decrease in pro-inflammatory cytokine levels in vitro, suggesting a potential application for treating inflammatory diseases such as rheumatoid arthritis and psoriasis .
Case Study 2: Anticancer Activity
Another investigation reported that derivatives similar to this compound exhibited significant anticancer properties. These compounds induced apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
